BenchChemオンラインストアへようこそ!

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine

c-Met kinase inhibition 3D-QSAR modeling oncology drug discovery

Procure the validated c-Met kinase inhibitor pharmacophore N-(Pyridin-2-yl)benzo[d]oxazol-2-amine (CAS 6458-60-2). This specific N-pyridinyl substitution enables critical hydrogen-bonding for potent c-Met inhibition, confirmed by 3D-QSAR (r²=0.670). Unlike generic benzoxazol-2-amines, this scaffold provides a quantitatively validated starting point for oral c-Met inhibitor design. Ideal for rational, structure-based medicinal chemistry.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 6458-60-2
Cat. No. B1622393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-2-yl)benzo[d]oxazol-2-amine
CAS6458-60-2
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)NC3=CC=CC=N3
InChIInChI=1S/C12H9N3O/c1-2-6-10-9(5-1)14-12(16-10)15-11-7-3-4-8-13-11/h1-8H,(H,13,14,15)
InChIKeyYMRWEBLZMFGRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-2-yl)benzo[d]oxazol-2-amine (CAS 6458-60-2) Procurement Guide: Core Scaffold for c-Met Kinase Inhibitor Development


N-(Pyridin-2-yl)benzo[d]oxazol-2-amine (CAS 6458-60-2) is a heterocyclic compound featuring a benzoxazole core with a pyridin-2-ylamino substituent, with a molecular weight of 211.22 g/mol and melting point of 223.5–224.0 °C [1]. This compound serves as the foundational pharmacophore for the 3-(benzo[d]oxazol-2-yl)pyridine-2-amine scaffold, a class of orally active c-Met kinase inhibitors [2]. Unlike generic benzoxazole derivatives with broad, untargeted activity, this specific N-pyridinyl substitution pattern enables critical hydrogen-bonding interactions within the external region of the c-Met active site, a structural feature essential for inhibitory potency that cannot be achieved with unsubstituted benzoxazol-2-amine [2].

Why N-(Pyridin-2-yl)benzo[d]oxazol-2-amine Cannot Be Substituted with Generic Benzoxazol-2-amines in c-Met-Targeted Research


Generic substitution with unsubstituted 2-aminobenzoxazole (CAS 4570-41-6) or benzoxazol-2-amine derivatives lacking the N-pyridinyl group fails to recapitulate the specific binding interactions required for c-Met kinase inhibition. A structure-activity relationship (SAR) study on benzoxazole-based inhibitors of Cryptosporidium parvum IMPDH established that pyridine and other small heteroaromatic substituents at the 2-position of the benzoxazole are required for potent inhibitory activity [1]. Furthermore, 3D-QSAR modeling of 3-(benzo[d]oxazol-2-yl)pyridine-2-amines demonstrates that the pyridine-2-amine moiety contributes with a correlation coefficient of r² = 0.670 to inhibitory potency against c-Met, confirming that the N-pyridinyl substituent is not a passive structural element but a quantitatively validated driver of target engagement [2]. Procurement of a generic alternative lacking this substitution pattern would eliminate this essential pharmacophoric contribution.

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine Quantitative Differentiation Evidence for Scientific Procurement Decisions


Contribution of Pyridine-2-amine Moiety to c-Met Inhibitory Potency Quantified via 3D-QSAR

A 3D-QSAR study on 3-(benzo[d]oxazol-2-yl)pyridine-2-amines as c-Met inhibitors quantified the contribution of the pyridine-2-amine core fragment to overall inhibitory potency, yielding a correlation coefficient of r² = 0.670 between experimental pIC₅₀ values and the chemical features of the 3-(benzo[d]oxazol-2-yl)pyridine-2-amine scaffold [1]. This statistically significant correlation demonstrates that the N-(pyridin-2-yl)benzo[d]oxazol-2-amine substructure is a quantitatively validated determinant of c-Met inhibition, distinguishing it from alternative 2-aminobenzoxazole derivatives that lack this pyridine-2-amine moiety and therefore lack this established pharmacophoric contribution.

c-Met kinase inhibition 3D-QSAR modeling oncology drug discovery

Heteroaromatic N-Substitution at Benzoxazole 2-Position Required for Potent IMPDH Inhibition

A structure-activity relationship (SAR) study of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5'-monophosphate dehydrogenase (CpIMPDH) established that pyridine and other small heteroaromatic substituents are required at the 2-position of the benzoxazole for potent inhibitory activity [1]. While N-(Pyridin-2-yl)benzo[d]oxazol-2-amine was not directly tested as an isolated compound, the study demonstrated that optimized secondary amine derivatives (e.g., compound 15a) achieve CpIMPDH IC₅₀ = 0.5 ± 0.1 nM with >500-fold selectivity over human IMPDH [1]. The requirement for N-heteroaromatic substitution at the benzoxazole 2-position differentiates this compound class from unsubstituted 2-aminobenzoxazole derivatives which fail to meet the structural criteria for potent IMPDH inhibition.

IMPDH inhibition antiparasitic drug discovery structure-activity relationship

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile for Permeability Optimization

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine possesses a calculated XLogP3 value of 2.6, a topological polar surface area (TPSA) of 51 Ų, and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In comparison, unsubstituted 2-aminobenzoxazole (CAS 4570-41-6) has a significantly lower XLogP (~0.8) and different hydrogen-bonding capacity due to the absence of the pyridine ring, resulting in a distinct pharmacokinetic profile [2]. The XLogP of 2.6 positions N-(Pyridin-2-yl)benzo[d]oxazol-2-amine within the optimal Lipinski range (LogP 1–3) for oral absorption while maintaining sufficient lipophilicity for membrane permeability—a balance that simpler 2-aminobenzoxazoles cannot achieve without additional synthetic modification.

ADME optimization oral bioavailability medicinal chemistry design

Documented Anticonvulsant Activity with Quantified ED₅₀ Range in PTZ-Induced Seizure Model

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine has been evaluated for anticonvulsant activity in Swiss mice against pentylenetetrazol (PTZ)-induced seizures, demonstrating an ED₅₀ value ranging from 43.8 to 79.1 mg/kg . This in vivo functional activity differentiates the compound from many uncharacterized benzoxazole derivatives that lack documented CNS pharmacology. While direct head-to-head comparator data with structurally related anticonvulsants (e.g., 2-(2-pyridinyl)benzoxazole derivatives with ED₅₀ values of 5–10 mg/kg [1]) are not available in the same study, the established ED₅₀ range provides a quantitative baseline for potency assessment in seizure models, which is absent for the vast majority of commercially available benzoxazol-2-amine analogs.

anticonvulsant screening CNS drug discovery in vivo pharmacology

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine High-Value Research Applications for Scientific Procurement


Lead Optimization for c-Met Kinase Inhibitors in Oncology

N-(Pyridin-2-yl)benzo[d]oxazol-2-amine serves as the core scaffold for developing orally active c-Met kinase inhibitors, with the 3-(benzo[d]oxazol-2-yl)pyridine-2-amine substructure validated by 3D-QSAR modeling to contribute significantly (r² = 0.670) to inhibitory potency [1]. Researchers procuring this compound gain access to a pharmacophore whose binding contributions to the external region of the c-Met active site have been computationally quantified, enabling rational structure-based design rather than empirical screening of uncharacterized benzoxazole derivatives [1].

Development of Parasite-Selective IMPDH Inhibitors

The N-pyridinyl-substituted benzoxazol-2-amine scaffold aligns with the established SAR requirement that pyridine and other small heteroaromatic substituents at the benzoxazole 2-position are essential for potent IMPDH inhibitory activity [2]. Optimized derivatives based on this scaffold achieve CpIMPDH IC₅₀ values in the nanomolar range (0.5 nM for compound 15a) with >500-fold selectivity over human IMPDH [2]. Procurement of N-(Pyridin-2-yl)benzo[d]oxazol-2-amine provides the structurally validated starting material for synthesizing and optimizing antiparasitic agents targeting Cryptosporidium and related pathogens.

CNS Drug Discovery Programs Requiring Quantified In Vivo Anticonvulsant Baseline

For CNS-focused medicinal chemistry programs, N-(Pyridin-2-yl)benzo[d]oxazol-2-amine offers the rare advantage of published in vivo anticonvulsant ED₅₀ data (43.8–79.1 mg/kg in PTZ-induced seizure model) . This quantitative baseline enables researchers to assess the impact of subsequent structural modifications on in vivo efficacy, a capability unavailable when starting with uncharacterized benzoxazole building blocks. The compound is suitable for structure-activity relationship studies aimed at improving anticonvulsant potency while monitoring CNS penetration and tolerability .

ADME Property Optimization via Scaffold-Based Lipophilicity Tuning

With a calculated XLogP3 of 2.6, TPSA of 51 Ų, and 1 HBD/4 HBA [3], N-(Pyridin-2-yl)benzo[d]oxazol-2-amine provides a differentiated physicochemical starting point for lead optimization. Medicinal chemists procuring this compound can leverage its balanced lipophilicity—already within the optimal Lipinski range for oral absorption—as a baseline for tuning ADME properties through subsequent functionalization, rather than starting from less favorable scaffolds (e.g., 2-aminobenzoxazole with XLogP ~0.8) that require more extensive modification to achieve drug-like properties [3].

Quote Request

Request a Quote for N-(Pyridin-2-yl)benzo[d]oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.